N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride
Overview
Description
N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate designed for the detection and measurement of protease activity, particularly for enzymes like trypsin and cathepsin B.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step process involving the protection of arginine residues, coupling reactions, and the introduction of the fluorogenic 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can take place at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the amino groups.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of the coumarin ring.
Scientific Research Applications
Chemistry: N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride is used as a fluorogenic substrate in protease assays to study enzyme kinetics and inhibitor screening.
Biology: In biological research, it is employed to detect protease activity in various biological samples, including tissues and cell lysates.
Medicine: The compound is used in medical research to study diseases involving protease dysregulation, such as cancer and inflammatory disorders.
Industry: In the pharmaceutical industry, it is utilized in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by being cleaved by proteases, resulting in the release of a fluorescent signal. The molecular targets are the active sites of proteases, and the pathways involved include the enzymatic degradation of proteins.
Comparison with Similar Compounds
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride
N-alpha-CBZ-L-Arginine 7-amido-4-methylcoumarin hydrochloride
Uniqueness: N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride is unique in its dual arginine residues and the specific fluorogenic coumarin moiety, which provides high sensitivity and specificity in protease assays.
Properties
IUPAC Name |
benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNWWKWVKPXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClN9O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136132-67-7 | |
Record name | Z-Arg-Arg-7-Amido-4-methylcoumarin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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